molecular formula C9H16O3S B14407399 2-(Propane-1-sulfonyl)cyclohexan-1-one CAS No. 85058-04-4

2-(Propane-1-sulfonyl)cyclohexan-1-one

Cat. No.: B14407399
CAS No.: 85058-04-4
M. Wt: 204.29 g/mol
InChI Key: FYLQIGPSNBFRSN-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfonyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O2S It features a cyclohexanone ring substituted with a propane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-1-sulfonyl)cyclohexan-1-one typically involves the sulfonylation of cyclohexanone. One common method is the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Propane-1-sulfonyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Propane-1-sulfonyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfonyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexanone ring provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the sulfonyl group.

    Propane-1-sulfonyl chloride: A sulfonylating agent used in the synthesis of sulfonyl compounds.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

2-(Propane-1-sulfonyl)cyclohexan-1-one is unique due to the presence of both the cyclohexanone ring and the sulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts .

Properties

CAS No.

85058-04-4

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

2-propylsulfonylcyclohexan-1-one

InChI

InChI=1S/C9H16O3S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h9H,2-7H2,1H3

InChI Key

FYLQIGPSNBFRSN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1CCCCC1=O

Origin of Product

United States

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